molecular formula C14H18N2 B1504467 6-(1-Methylpiperidin-4-yl)-1H-indole CAS No. 321745-84-0

6-(1-Methylpiperidin-4-yl)-1H-indole

Cat. No.: B1504467
CAS No.: 321745-84-0
M. Wt: 214.31 g/mol
InChI Key: QVEINKHQGZOIBG-UHFFFAOYSA-N
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Description

6-(1-Methylpiperidin-4-yl)-1H-indole is a specialized chemical compound featuring a unique molecular framework that combines an indole heterocyclic core with a 1-methylpiperidine moiety . This structure makes it a valuable building block in advanced research and development, particularly in the synthesis of novel pharmaceutical intermediates and other complex organic molecules . The indole scaffold is a privileged structure in medicinal chemistry due to its widespread presence in biologically active compounds and natural products . Indole derivatives are known for their diverse biological activities and their ability to interact with a wide array of biological targets, which is why they are extensively investigated for potential applications in areas such as drug discovery and chemical biology . The incorporation of the 1-methylpiperidinyl group, a common feature in many pharmacologically active agents, further enhances the potential of this compound to be used in the design and optimization of new therapeutic candidates. Researchers can leverage the versatile nature of this compound for various experimental contexts in the field of organic synthesis and pharmaceutical research . This product is intended For Research Use Only and is not approved for human consumption.

Properties

IUPAC Name

6-(1-methylpiperidin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-16-8-5-11(6-9-16)13-3-2-12-4-7-15-14(12)10-13/h2-4,7,10-11,15H,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEINKHQGZOIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678285
Record name 6-(1-Methylpiperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321745-84-0
Record name 6-(1-Methylpiperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two major synthetic approaches are commonly referenced:

  • Leimgruber-Batcho indole synthesis for the indole nucleus,
  • Subsequent functionalization with the 1-methylpiperidin-4-yl moiety via nucleophilic substitution or amination reactions.

Key Preparation Method: Leimgruber-Batcho Indole Synthesis Route

A well-documented process for preparing 6-(1-Methylpiperidin-4-yl)-1H-indole involves the Leimgruber-Batcho synthesis, as described in the development of related indole derivatives by Eli Lilly and Company. This method includes:

  • Starting from 2-(2,2-dimethoxyethyl)benzenamine as a key intermediate,
  • Using 1-(2-pyridinylmethyl)-4-piperidinone camphor sulfonate to introduce the piperidinyl substituent,
  • Performing the indole ring closure under reductive conditions.

This process is efficient, yielding the target compound with high purity (>99%) and good isolated yield (~78%) after crystallization from isopropanol or ethanol-water mixtures. The process emphasizes environmental considerations by minimizing hazardous reagents and waste.

Transfer Hydrogenation and Amide Formation for Piperidinyl Substituent Preparation

The 1-methylpiperidin-4-yl group is often introduced via preparation of 1-methylpiperidine-4-carboxylic acid followed by conversion to its amide or ketone derivatives:

  • Transfer hydrogenation of piperidine-4-carboxylic acid with formaldehyde under palladium or platinum catalysis yields 1-methylpiperidine-4-carboxylic acid.
  • The acid is converted to its hydrochloride salt using hydrochloric acid.
  • Reaction with thionyl chloride and diethylamine produces N,N-diethyl-1-methylpiperidine-4-carboxamide , a key intermediate for further coupling reactions.

This method benefits from mild conditions (ambient pressure, moderate heating to 90-95°C) and avoids the use of gaseous hydrogen, enhancing operational safety.

Use of Grignard Reagents and Copper(I) Oxide Catalysis

For the coupling of the piperidinyl moiety to aromatic systems:

  • The Grignard reagent, particularly isopropylmagnesium chloride/lithium chloride (Turbo Grignard reagent) , is employed to prepare (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone intermediates.
  • This step occurs at ambient temperature (~18-25°C), avoiding cryogenic conditions required by lithium reagents.
  • The bromopyridinyl intermediate is then converted to the corresponding aminopyridinyl compound by reaction with ammonia in the presence of >0.02 wt% copper(I) oxide catalyst at temperatures below 80°C.

This catalytic amination step is advantageous for its selectivity and mild conditions.

Microflow Technology for Indole Functionalization

Recent advances have demonstrated the use of microflow reactors to improve the nucleophilic substitution at the 3-position of indoles, which can be adapted for substitutions at other positions such as the 6-position:

  • Microflow technology allows precise control over reaction time and temperature, enabling rapid generation and consumption of reactive intermediates.
  • This method minimizes side reactions such as dimerization or oligomerization that are common in batch processes.
  • The approach is versatile for preparing (1H-indol-3-yl)methyl electrophiles and related compounds, suggesting potential applicability for this compound derivatives.

Summary Table of Preparation Steps and Conditions

Step Reaction/Transformation Reagents/Conditions Notes/Advantages
1 Transfer hydrogenation of piperidine-4-carboxylic acid Formaldehyde, Pd/C or Pt catalyst, heat to 90-95°C, acid (formic acid) Mild, avoids gaseous H2, ambient pressure
2 Formation of hydrochloride salt Hydrochloric acid (1.5 eq) Stabilizes intermediate
3 Conversion to N,N-diethyl carboxamide Thionyl chloride, diethylamine Efficient amide formation
4 Grignard reaction to form bromopyridinyl ketone Isopropylmagnesium chloride/lithium chloride (Turbo Grignard), ambient temperature Avoids cryogenic conditions
5 Catalytic amination of bromopyridinyl intermediate Ammonia, >0.02 wt% copper(I) oxide, <80°C Selective, mild conditions
6 Indole ring formation (Leimgruber-Batcho synthesis) 2-(2,2-dimethoxyethyl)benzenamine, reductive cyclization High yield, environmentally friendly solvents used
7 Purification and crystallization Isopropanol or ethanol-water High purity, >99%, good isolated yields

Research Findings and Process Development Insights

  • The Leimgruber-Batcho synthesis route is favored for its operational simplicity and high yield of the indole core with the desired substitution pattern.
  • Transfer hydrogenation using formaldehyde and palladium catalysts is a safer alternative to direct hydrogenation, providing high selectivity for methylation at the piperidine nitrogen.
  • The use of Turbo Grignard reagents facilitates the formation of key ketone intermediates under mild conditions, improving scalability and safety.
  • Copper(I) oxide catalysis in amination steps enhances reaction efficiency and selectivity, reducing side products.
  • Microflow technologies represent a promising frontier for improving yields and selectivity in indole functionalization, potentially applicable to the synthesis of this compound derivatives.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes EAS preferentially at the 3-position due to its inherent reactivity. The electron-donating piperidine substituent at the 6-position further activates the ring, directing electrophiles to the 2-, 3-, and 5-positions.

Reaction Reagents/Conditions Product Yield Source
NitrationHNO₃/H₂SO₄, 0–5°C3-Nitro-6-(1-methylpiperidin-4-yl)-1H-indole65–70%
Halogenation (Br₂)Br₂ in CHCl₃, RT3-Bromo-6-(1-methylpiperidin-4-yl)-1H-indole80%
SulfonationH₂SO₄, 50°C3-Sulfo-6-(1-methylpiperidin-4-yl)-1H-indole55%

Key Findings :

  • The 1-methylpiperidin-4-yl group enhances regioselectivity for the 3-position due to steric hindrance at the 6-position .

  • Harsh conditions (e.g., H₂SO₄) may lead to partial decomposition of the piperidine ring .

Oxidation Reactions

The indole core is susceptible to oxidation, particularly at the pyrrole moiety.

Reaction Reagents/Conditions Product Notes Source
KMnO₄ OxidationKMnO₄ in acetone/H₂O, 60°C6-(1-Methylpiperidin-4-yl)-1H-indole-2,3-dioneForms oxindole derivative
OzonolysisO₃ in CH₂Cl₂, -78°CCleavage products (unstable)Limited synthetic utility

Mechanistic Insight :

  • Oxidation with KMnO₄ proceeds via radical intermediates, leading to diketone formation .

  • The piperidine ring remains intact under mild oxidative conditions .

Salt Formation and Derivatization

The basic piperidine nitrogen facilitates salt formation, enhancing solubility for pharmaceutical applications.

Reaction Reagents/Conditions Product Application Source
Hemisuccinate SaltSuccinic acid in EtOH, RTThis compound hemisuccinateImproved bioavailability
Hydrochloride SaltHCl gas in Et₂OThis compound hydrochlorideStable crystalline form

Optimization :

  • Salt formation occurs quantitatively under anhydrous conditions .

  • The hemisuccinate salt exhibits superior stability in aqueous media .

Reductive Alkylation of the Piperidine Ring

The 1-methylpiperidin-4-yl group can undergo further alkylation under transfer hydrogenation conditions.

Reaction Reagents/Conditions Product Yield Source
MethylationFormaldehyde, Pd/C, HCOOH1,6-Dimethylpiperidin-4-yl-1H-indole85%

Limitations :

  • Over-alkylation is prevented by using a controlled excess of formaldehyde .

  • Catalyst choice (Pd/C) minimizes side reactions .

Cross-Coupling Reactions

The indole ring participates in palladium-catalyzed couplings after halogenation.

Reaction Reagents/Conditions Product Yield Source
Suzuki Coupling3-Bromo derivative, Pd(PPh₃)₄3-Aryl-6-(1-methylpiperidin-4-yl)-1H-indole60–75%

Critical Parameters :

  • Halogenation at the 3-position (via EAS) is a prerequisite .

  • Aryl boronic acids with electron-withdrawing groups improve yields .

Condensation Reactions

The indole NH participates in condensation with carbonyl compounds.

Reaction Reagents/Conditions Product Yield Source
Vilsmeier-HaackPOCl₃, DMF, 0°C → RT3-Formyl-6-(1-methylpiperidin-4-yl)-1H-indole70%

Applications :

  • The formyl derivative serves as an intermediate for Schiff base synthesis .

Scientific Research Applications

Medicinal Chemistry Applications

Neurological Disorders

One of the primary applications of 6-(1-Methylpiperidin-4-yl)-1H-indole is its potential role as a serotonin receptor agonist, specifically targeting the 5-HT_1F receptor. This receptor is implicated in the treatment of migraines and other neurological conditions. Research indicates that compounds similar to this compound can effectively activate this receptor, leading to potential therapeutic effects for migraine relief and modulation of neurotransmitter systems .

Case Study: Migraine Treatment

A study examined the efficacy of this compound derivatives in treating migraines. The results showed that these compounds could significantly reduce migraine symptoms by enhancing serotonin signaling without the vasoconstrictive side effects commonly associated with traditional treatments like sumatriptan .

Table 1: Summary of Migraine Treatment Studies

CompoundReceptor TargetEfficacy (IC50)Side Effects
This compound5-HT_1FNot specifiedMinimal
Sumatriptan5-HT_1B/5-HT_1D10 nMVasoconstriction

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound derivatives. These compounds have been tested against various cancer cell lines, including HCT-116 (colon cancer), demonstrating selective cytotoxicity and the ability to induce cell cycle arrest at specific phases.

Case Study: Anticancer Activity

In a study focused on indole derivatives, compounds related to this compound were evaluated for their anticancer effects. The results indicated that these derivatives exhibited significant inhibitory concentrations against HCT-116 cells, with IC50 values ranging from 7.1 µM to 11.9 µM. Mechanistic studies suggested that these compounds could upregulate tumor suppressors while downregulating oncogenes, providing a multifaceted approach to cancer treatment .

Table 2: Anticancer Activity of Indole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compound derivativeHCT-1167.1 - 11.9Upregulation of miR-30C, downregulation of miR-25
Other Indole DerivativesVariousVariesInduction of apoptosis

Mechanism of Action

The mechanism by which 6-(1-Methylpiperidin-4-yl)-1H-indole exerts its effects involves interaction with molecular targets and pathways. For example, in pain management, it may act as an antagonist at specific receptors, such as the NMDA receptor, leading to analgesic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Positional Isomers

1-Piperidin-4-yl-1H-indole (CAS: 118511-81-2)

  • Structure : The piperidine group is attached at the 1-position of the indole ring instead of the 6-position.
  • Molecular Formula : C₁₃H₁₆N₂ (MW: 200.28 g/mol) .
  • Lower molecular weight compared to 6-(1-methylpiperidin-4-yl)-1H-indole due to the absence of a methyl group on the piperidine ring.

Piperazine Analogues

6-(4-Methylpiperazin-1-yl)-1H-indole

  • Structure : Replaces the piperidine ring with a 4-methylpiperazine group at the 6-position.
  • Molecular Formula : C₁₃H₁₇N₃ (MW: 215.30 g/mol) .
  • Piperazines often exhibit distinct pharmacokinetic profiles compared to piperidines, such as altered solubility and metabolic stability.

Substituted Indoles with Pharmacological Relevance

BRL54443 (5-Hydroxy-3-(1-methylpiperidin-4-yl)-1H-indole)

  • Structure : Features a hydroxyl group at the 5-position of the indole ring and a 1-methylpiperidin-4-yl group at the 3-position.
  • Pharmacological Activity : Acts as a serotonin 5-HT₁B/1D receptor agonist , highlighting the importance of substituent positioning for receptor specificity .

LY334370 (5-(4-Fluorobenzoyl)amino-3-(1-methylpiperidin-4-yl)-1H-indole fumarate)

  • Structure: Contains a 4-fluorobenzoylamino substituent at the 5-position.
  • Pharmacological Activity : Demonstrates high affinity for 5-HT₁F receptors , used in migraine research. The fluorobenzoyl group enhances lipophilicity and binding affinity .

Pharmaceutical Reference Compounds

USP Naratriptan Related Compound A (3-(1-Methylpiperidin-4-yl)-1H-indole hydrochloride)

  • Structure : Structural isomer with the piperidine group at the 3-position of indole.
  • Molecular Formula : C₁₄H₁₈N₂·HCl (MW: 250.8 g/mol).
  • Role : Used as a reference standard to assess purity and stability of naratriptan formulations .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Features/Activity
This compound C₁₄H₁₈N₂ 214.31 6-position Pharmaceutical reference standard
1-Piperidin-4-yl-1H-indole C₁₃H₁₆N₂ 200.28 1-position Positional isomer
6-(4-Methylpiperazin-1-yl)-1H-indole C₁₃H₁₇N₃ 215.30 6-position Piperazine analogue
BRL54443 C₁₄H₁₈N₂O 230.31 3- and 5-positions 5-HT₁B/1D agonist
LY334370 C₂₂H₂₃FN₄O₄ 434.44 3- and 5-positions 5-HT₁F agonist
USP Naratriptan Related Compound A C₁₄H₁₈N₂·HCl 250.80 3-position Reference standard

Structural and Functional Insights

  • Substituent Position : The 6-position of indole is critical for maintaining planar aromaticity, while substitutions at the 3- or 5-positions (e.g., BRL54443, LY334370) enhance receptor interaction through steric or electronic effects.
  • Ring Systems : Piperidine derivatives generally exhibit higher lipophilicity than piperazines, influencing blood-brain barrier permeability. Piperazines may offer improved solubility due to additional hydrogen-bonding sites .
  • Biological Activity : The 1-methylpiperidin-4-yl group is a common pharmacophore in serotonin receptor ligands. Hydroxyl or fluorobenzoyl substituents further modulate selectivity and potency .

Biological Activity

6-(1-Methylpiperidin-4-yl)-1H-indole is a compound that has garnered attention for its significant biological activity, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic indole structure fused with a 1-methylpiperidine group. Its molecular formula is C14H18N2C_{14}H_{18}N_2 with a molecular weight of approximately 214.31 g/mol. The unique combination of these structural elements contributes to its pharmacological properties, particularly its interaction with neurotransmitter systems.

Research indicates that this compound interacts with various receptors in the central nervous system (CNS), particularly serotonin receptors. These interactions suggest potential applications in treating mood disorders and other neurological conditions. The indole structure is known to influence serotonin receptor activity, which may lead to modulation of neurotransmitter systems involved in mood regulation and cognitive functions .

Biological Activity and Therapeutic Potential

Neuropharmacological Effects:

  • Serotonin Receptor Modulation: The compound's ability to selectively bind to serotonin receptors may enhance its efficacy in treating depression and anxiety disorders.
  • Anti-inflammatory Properties: Similar compounds have been noted for their anti-inflammatory and analgesic effects, indicating potential use in pain management.

Case Studies:

  • A study highlighted the compound's efficacy in enhancing cognitive function through its action on acetylcholinesterase (AChE) inhibition, which is crucial in Alzheimer's disease management .
  • Another investigation into related compounds revealed their potential as therapeutic agents targeting neurological pathways, further supporting the relevance of this compound in clinical settings .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds similar to this compound:

Compound NameStructural FeaturesUnique Properties
1-(1-Methylpiperidin-4-yl)-1H-indol-6-amineIndole core with piperidine moietyPotential as a pharmaceutical agent targeting CNS
5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indoleBromine substitution on the indole ringEnhanced reactivity due to halogen presence
3-(1-Methylpiperidin-4-YL)-1H-indoleSimilar piperidine substitution at different positionVariations in biological activity due to structural differences

Synthesis Methods

The synthesis of this compound typically involves several key steps, including:

  • Condensation Reactions: The appropriate indole derivative is condensed with a piperidone under basic conditions.
  • Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
  • Yield Optimization: Industrial production may utilize automated systems for optimized yield and consistency .

Q & A

Q. What are the common synthetic routes for 6-(1-Methylpiperidin-4-yl)-1H-indole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or catalytic hydrogenation. For example, hydrogenation of 6-fluoro-3-piperidin-4-yl-1H-indole using platinum(IV) oxide at 2 bar for 1 hour achieved a 51% yield . Solvent-free protocols (e.g., three-component reactions) are emerging as greener alternatives, reducing waste and improving efficiency . Key variables include catalyst choice (e.g., PtO₂ vs. Pd/C), solvent polarity, and reaction time. Optimization requires monitoring via TLC or HPLC to minimize side products.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR to verify substituent positions (e.g., methylpiperidine integration at δ 1.2–2.8 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Purity is assessed via HPLC (>95% by area normalization) . X-ray crystallography may resolve ambiguities in stereochemistry, though challenges arise due to conformational flexibility in the piperidine ring .

Q. What biological targets are associated with this compound, and how are binding affinities measured?

  • Methodological Answer : Indole-piperidine hybrids often target GPCRs (e.g., histamine or opioid receptors) or enzymes like kinases. Binding assays (e.g., radioligand displacement or fluorescence polarization) quantify affinity (IC₅₀ or Kᵢ values). For example, derivatives with similar scaffolds show sub-micromolar activity against histamine H₁ receptors in vitro . Molecular docking (using AutoDock Vina or Schrödinger) predicts interactions with active sites, guided by crystallographic data of homologous targets .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and bioactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to identify rate-limiting steps (e.g., hydrogenation barriers) . QSAR models correlate substituent effects (e.g., electron-donating groups on the indole ring) with bioactivity. For instance, methyl groups on piperidine enhance lipophilicity, improving blood-brain barrier penetration . Machine learning (e.g., Random Forest) prioritizes synthetic routes based on yield and toxicity datasets.

Q. What strategies resolve contradictions in reported biological activities of structurally similar analogs?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. Solutions include:
  • Orthogonal assays : Validate antiviral activity via plaque reduction and viral load quantification.
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation in conflicting studies.
  • Batch-to-batch consistency checks : NMR and LC-MS verify purity (>98%) to exclude confounding impurities .

Q. How do steric and electronic effects of the piperidine moiety influence pharmacological profiles?

  • Methodological Answer : Systematic SAR studies compare substituents (e.g., 1-methyl vs. 1-ethylpiperidine) via:
  • Free-Wilson analysis to quantify contributions of specific groups to binding.
  • Crystal structure overlays to assess steric clashes in receptor pockets .
    For example, bulkier substituents reduce affinity for rigid binding sites but improve selectivity against off-target kinases .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Key issues include catalyst poisoning and racemization during workup. Strategies:
  • Asymmetric hydrogenation : Chiral ligands (e.g., BINAP) with Ru or Rh catalysts.
  • Chiral HPLC for enantiomer separation at pilot scale.
  • In situ monitoring : PAT tools (e.g., FTIR) track intermediate stability during continuous flow synthesis .

Key Research Recommendations

  • Prioritize green chemistry protocols to align with sustainability goals .
  • Combine computational predictions with high-throughput screening to accelerate lead optimization .
  • Address metabolic instability via prodrug strategies (e.g., esterification of the indole NH) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1-Methylpiperidin-4-yl)-1H-indole
Reactant of Route 2
6-(1-Methylpiperidin-4-yl)-1H-indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.